![molecular formula C26H24ClN3O4 B290125 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and signaling pathways that are involved in disease progression. This inhibition leads to the suppression of cell growth and proliferation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has various biochemical and physiological effects. Studies have shown that this compound has the ability to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects make it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in lab experiments is its unique chemical structure, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are various future directions for the study of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone. One of the most significant directions is the development of more efficient synthesis methods that can produce this compound in large quantities. Additionally, the study of the mechanism of action and the biochemical and physiological effects of this compound can lead to the development of more effective therapeutic agents for various diseases. Finally, the study of the potential side effects of this compound can lead to the development of safer therapeutic agents.
Synthesemethoden
The synthesis of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 3,4-dimethoxybenzaldehyde, 3-methoxybenzylamine, and 5-chloro-1-phenylpyrazin-2(1H)-one in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has various scientific research applications due to its unique chemical structure. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases.
Eigenschaften
Molekularformel |
C26H24ClN3O4 |
---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methylamino]-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C26H24ClN3O4/c1-32-20-11-7-8-17(14-20)16-28-25-26(31)30(19-9-5-4-6-10-19)23(24(27)29-25)18-12-13-21(33-2)22(15-18)34-3/h4-15H,16H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
KEWJCBHFKNBFCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC(=CC=C4)OC)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC(=CC=C4)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.